2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Overview
Description
“2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a chemical compound with the molecular formula C18H19N3OS2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of imidazole derivatives has been extensively studied. The formation of compounds was confirmed by 1 H NMR, 13 C NMR and mass spectral analysis . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, its mass spectrum showed a molecular ion peak at m / z 230.0, which corresponds to M+1 peak of the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied. The formation of compounds was confirmed by 1 H NMR, 13 C NMR and mass spectral analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its mass spectrum showed a molecular ion peak at m / z 230.0, which corresponds to M+1 peak of the molecule .
Scientific Research Applications
Synthesis and Cytotoxic Activity
Compounds bearing the imidazo[2,1-b]thiazole scaffold, similar to the chemical , have been designed and synthesized for their potential in cytotoxic activity against human cancer cell lines. These compounds have shown promising inhibition rates and selectivity against specific cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. The research highlights the synthesis process and evaluates the cytotoxicity of these novel compounds, demonstrating their potential in anticancer drug development (H. Ding et al., 2012).
Anticancer Activities
Another study focuses on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and their evaluation for anticancer activities. These compounds were tested against a panel of 60 different human tumor cell lines, showing reasonable anticancer activity, especially against melanoma-type cell lines. This research provides valuable insights into the design and development of new anticancer agents with potential clinical applications (M. Duran & Ş. Demirayak, 2012).
Biological Evaluation and Antimicrobial Activity
Derivatives of imidazo[2,1-b]thiazole and related compounds have also been synthesized and evaluated for their biological activities, including antimicrobial effects. Some studies have generated novel compounds with significant antimicrobial activity, showcasing the versatility of these compounds in addressing different microbial strains. These findings underscore the potential of such derivatives in contributing to the development of new antimicrobial agents (K. Ramalingam et al., 2019).
pH-Dependent Properties
Research on the pKa values of newly synthesized derivatives provides insights into the acid-base properties of these compounds, which are crucial for understanding their chemical behavior and potential biological activities. The study of pKa values helps in the prediction of the compounds' solubility, absorption, and distribution characteristics, which are essential parameters in drug design and development (M. Duran & M. Canbaz, 2013).
Future Directions
The future directions for research on “2-(cyclopentylthio)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” and its derivatives could include further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research is needed to fully understand the biological activities of these compounds and their potential applications in medicine .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-17(12-24-15-3-1-2-4-15)19-14-7-5-13(6-8-14)16-11-21-9-10-23-18(21)20-16/h5-11,15H,1-4,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZUGLPNHIHBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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